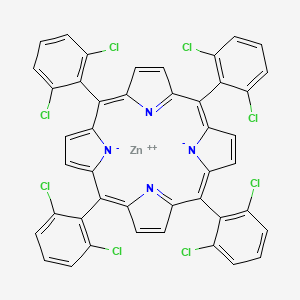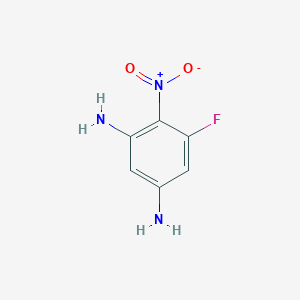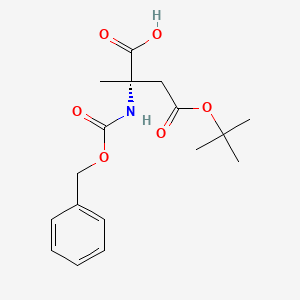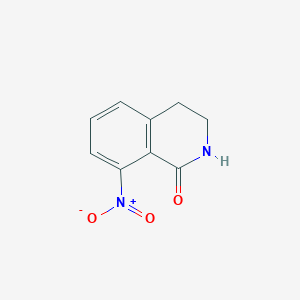
zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide: is a complex organic compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of zinc at its core and four 2,6-dichlorophenyl groups attached to the porphyrin ring. It is known for its unique photophysical and photochemical properties, making it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide typically involves the condensation of pyrrole with 2,6-dichlorobenzaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is carried out under anaerobic conditions to prevent oxidation. The resulting porphyrin is then metallated with zinc acetate to form the desired zinc complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms on the phenyl rings can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, light irradiation.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxidized porphyrin derivatives.
Reduction: Formation of reduced porphyrin derivatives.
Substitution: Formation of substituted porphyrin derivatives with various functional groups.
科学的研究の応用
Chemistry: The compound is used as a photosensitizer in photochemical reactions, including the photodegradation of pollutants and the synthesis of complex organic molecules.
Biology: In biological research, it is used to study the interactions between porphyrins and biological macromolecules, such as DNA and proteins. It is also explored for its potential in photodynamic therapy for cancer treatment .
Medicine: The compound’s photophysical properties make it a candidate for use in medical imaging and as a therapeutic agent in photodynamic therapy.
Industry: In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
作用機序
The compound exerts its effects primarily through its ability to absorb light and transfer energy. Upon light absorption, the compound transitions to an excited state, which can then transfer energy to nearby molecules, leading to various photochemical reactions. In biological systems, this energy transfer can generate reactive oxygen species, which can damage cellular components and induce cell death. This mechanism is particularly useful in photodynamic therapy for cancer treatment, where the compound selectively accumulates in cancer cells and, upon light activation, induces cell death .
類似化合物との比較
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(2,6-dichloro-3-sulfophenyl)porphyrin
- 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin
Comparison:
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: This compound has methoxycarbonyl groups instead of dichlorophenyl groups, which alters its solubility and reactivity.
- 5,10,15,20-Tetrakis(2,6-dichloro-3-sulfophenyl)porphyrin: The presence of sulfophenyl groups makes this compound water-soluble, which is advantageous for biological applications.
- 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: The amino groups provide sites for further functionalization, making it versatile for various chemical modifications .
Uniqueness: Zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide is unique due to its specific photophysical properties, which make it highly effective as a photosensitizer in various applications. Its ability to generate reactive oxygen species upon light activation sets it apart from other similar compounds .
特性
分子式 |
C44H20Cl8N4Zn |
|---|---|
分子量 |
953.6 g/mol |
IUPAC名 |
zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H20Cl8N4.Zn/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50;/h1-20H;/q-2;+2 |
InChIキー |
KQYNWKHJHNPMNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)[N-]3)Cl.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Fluoro-6-[(propan-2-yl)amino]benzonitrile](/img/structure/B12098442.png)





![N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea](/img/structure/B12098474.png)
![Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B12098482.png)
![3-[(2,2-Dimethylpropyl)amino]benzonitrile](/img/structure/B12098486.png)
![3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B12098499.png)
